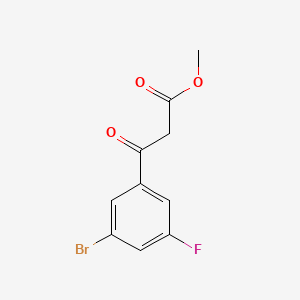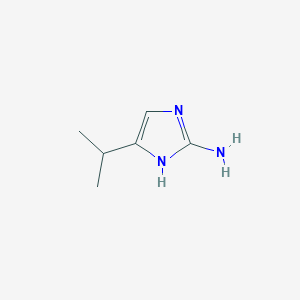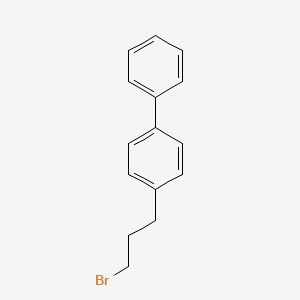
4-(3-Bromopropyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a bromopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1,1’-biphenyl typically involves the bromination of 4-propyl-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for 4-(3-Bromopropyl)-1,1’-biphenyl are similar to laboratory synthesis but are scaled up. The process involves the same bromination reaction but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropyl)-1,1’-biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The biphenyl core can participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloropropyl)-1,1’-biphenyl
- 4-(3-Iodopropyl)-1,1’-biphenyl
- 4-(3-Fluoropropyl)-1,1’-biphenyl
Uniqueness
4-(3-Bromopropyl)-1,1’-biphenyl is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Propiedades
Fórmula molecular |
C15H15Br |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Br/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
Clave InChI |
XVVHQWMABZYUAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


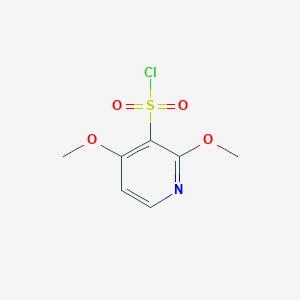
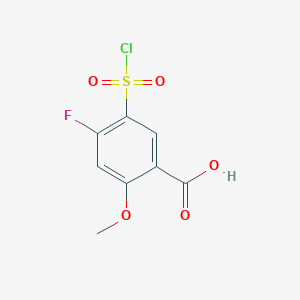
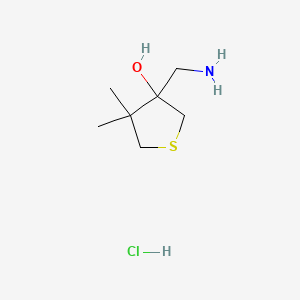
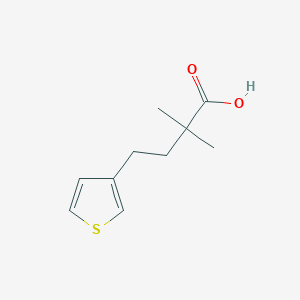
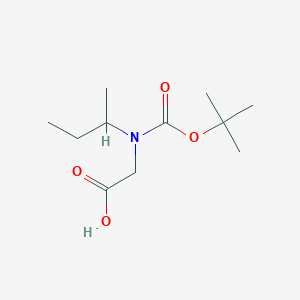
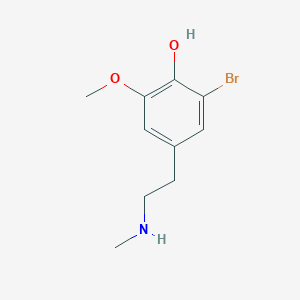
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
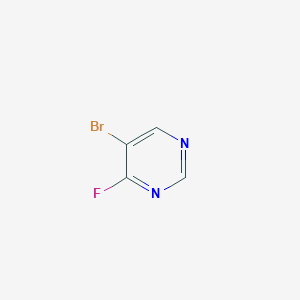
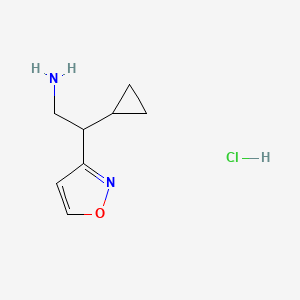
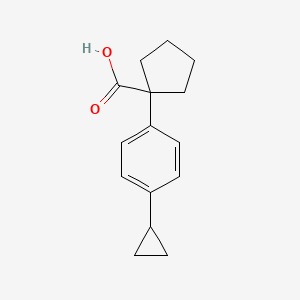

![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
